molecular formula C14H23N5O2 B13377223 2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,4,5,6,7,8-hexahydro-2-pteridinyl)propanamide

2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,4,5,6,7,8-hexahydro-2-pteridinyl)propanamide

Cat. No.: B13377223
M. Wt: 293.36 g/mol
InChI Key: CZBSHPURFSFINK-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,4,5,6,7,8-hexahydro-2-pteridinyl)propanamide is a complex organic compound with a unique structure It belongs to the class of pteridines, which are heterocyclic compounds containing a pteridine ring system

Properties

Molecular Formula

C14H23N5O2

Molecular Weight

293.36 g/mol

IUPAC Name

2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,6,7,8-tetrahydropteridin-2-yl)propanamide

InChI

InChI=1S/C14H23N5O2/c1-7-8(2)19(6)9-10(15-7)16-13(17-11(9)20)18-12(21)14(3,4)5/h7-8H,1-6H3,(H3,15,16,17,18,20,21)

InChI Key

CZBSHPURFSFINK-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C2=C(N1)N=C(NC2=O)NC(=O)C(C)(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,4,5,6,7,8-hexahydro-2-pteridinyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pteridine ring system: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the trimethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the propanamide group: This step involves the reaction of the pteridine derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,4,5,6,7,8-hexahydro-2-pteridinyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

    Oxidation products: Oxo derivatives of the pteridine ring.

    Reduction products: Hydroxyl derivatives.

    Substitution products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,4,5,6,7,8-hexahydro-2-pteridinyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways involving pteridines.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,4,5,6,7,8-hexahydro-2-pteridinyl)propanamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The pteridine ring system can mimic natural substrates, allowing the compound to interfere with enzymatic reactions. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,4,5,6,7,8-hexahydro-2-pteridinyl)butanamide: Similar structure with a butanamide group instead of a propanamide group.

    2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,4,5,6,7,8-hexahydro-2-pteridinyl)pentanamide: Similar structure with a pentanamide group.

Uniqueness

2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,4,5,6,7,8-hexahydro-2-pteridinyl)propanamide is unique due to its specific combination of functional groups and the presence of the pteridine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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